

Faropenem's Efficacy Against Ceftriaxone-Resistant Streptococcus pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Faropenem	
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The emergence of ceftriaxone-resistant Streptococcus pneumoniae (CRSP) poses a significant challenge to the effective treatment of community-acquired respiratory tract infections. This guide provides a comparative analysis of **faropenem**, an oral penem antibiotic, against this resistant pathogen, supported by available in vitro data. We will delve into the comparative minimum inhibitory concentrations (MICs), the underlying mechanisms of resistance, and detailed experimental protocols for susceptibility testing.

Comparative In Vitro Activity

Faropenem has demonstrated notable in vitro activity against S. pneumoniae, including strains exhibiting resistance to other β -lactam antibiotics such as penicillin and ceftriaxone. While specific MIC50 and MIC90 values for **faropenem** against isolates confirmed as ceftriaxone-resistant are not widely available in the reviewed literature, existing studies provide valuable insights.

One study reported the MIC range of **faropenem** against ceftriaxone-resistant S. pneumoniae to be between \leq 0.004 to 2 μ g/ml.[1] This wide range suggests variability in the level of **faropenem** activity against different CRSP strains.



To provide a clearer perspective on **faropenem**'s potency, the following table summarizes the MIC data for **faropenem** and comparator agents against penicillin-resistant S. pneumoniae, a phenotype that frequently overlaps with ceftriaxone resistance.

Antimicrobial Agent	MIC50 (μg/mL)	MIC90 (μg/mL)
Faropenem	0.25	1
Amoxicillin-clavulanate	2	4
Ceftriaxone	2	4
Cefuroxime	8	16
Imipenem	0.25	0.5

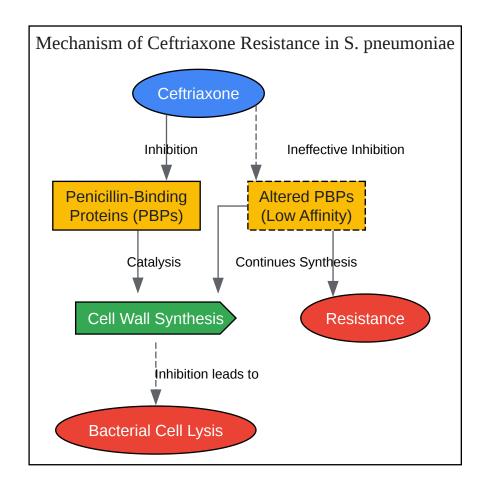
Table 1: Comparative MICs against Penicillin-Resistant S. pneumoniae. Data compiled from a study on recent U.S. isolates.[1]

These data indicate that **faropenem** and imipenem are more active against penicillin-resistant S. pneumoniae than amoxicillin-clavulanate, ceftriaxone, and cefuroxime, based on their lower MIC90 values.[1]

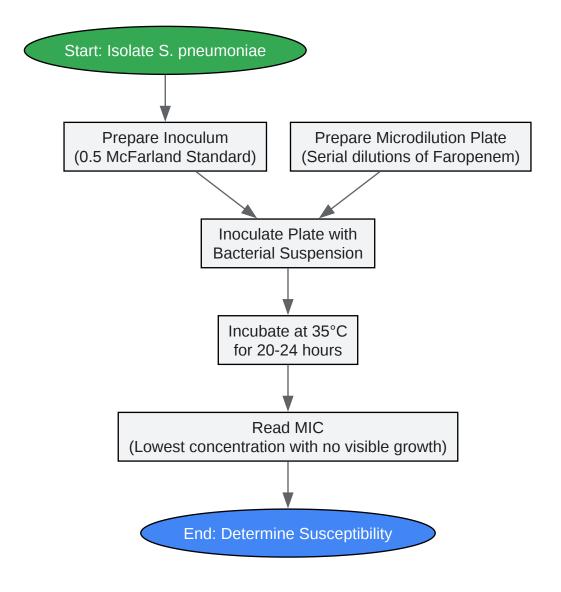
Mechanism of β -Lactam Resistance in S. pneumoniae

Resistance to β -lactam antibiotics, including ceftriaxone, in Streptococcus pneumoniae is primarily mediated by alterations in the penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. Mutations in the genes encoding these proteins reduce their affinity for β -lactam antibiotics, rendering the drugs less effective. This complex process often involves the acquisition of genetic material from related streptococcal species through natural transformation.









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References

 1. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]







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